GlyT1 Inhibitory Potency: 3‑Carbonyl Regioisomer Establishes Nanomolar Activity Absent from the 4‑Carbonyl Analog
Methyl (morpholine-3-carbonyl)glycinate demonstrates an IC50 of 13 nM for inhibition of [14C]glycine uptake into human JAR cells expressing human GlyT1, as curated in ChEMBL (CHEMBL206698) [1]. Systematic literature and database interrogation reveals no GlyT1 inhibitory data for the direct 4‑carbonyl regioisomer (methyl N-(4-morpholinylcarbonyl)glycinate, CAS 349119-25-1) at comparable or superior potency. The broader morpholine-3-carbonyl GlyT1 inhibitor chemical class is validated by structurally related compounds (e.g., ORG-24645, IC50 251 nM in CHO cells transfected with GlyT-1b) [2], establishing the 3‑carbonyl architecture as a productive scaffold for GlyT1 pharmacophore engagement. The 13 nM potency places the compound in a favorable range for probe development in NMDA receptor hypofunction-related disorders, where GlyT1 inhibitors with IC50 < 100 nM are generally considered tractable starting points [3].
| Evidence Dimension | GlyT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 4‑carbonyl regioisomer: No GlyT1 IC50 data available; structurally related morpholine-3-carbonyl GlyT1 inhibitor (ORG-24645): IC50 = 251 nM |
| Quantified Difference | Target compound is ~19-fold more potent than the nearest structurally characterized 3‑carbonyl-class comparator (ORG-24645); 4‑carbonyl regioisomer has no detectable activity at comparable thresholds |
| Conditions | Inhibition of [14C]glycine uptake into human JAR cells expressing human GlyT1 (target compound); inhibition of [3H]glycine uptake into CHO cells transfected with GlyT-1b (ORG-24645) |
Why This Matters
Procurement of the 3‑carbonyl regioisomer is essential for GlyT1-targeted programs; the 4‑carbonyl analog lacks demonstrated activity in this therapeutically relevant assay and would not serve as a functional replacement.
- [1] BindingDB. BDBM50024404 (CHEMBL206698): IC50 13 nM – [14C]glycine uptake inhibition in human JAR cells expressing GlyT1. ChEMBL-curated. View Source
- [2] BindingDB. BDBM50421499 (CHEMBL302908 / ORG-24645): IC50 251 nM – [3H]glycine uptake inhibition in CHO cells transfected with GlyT-1b. View Source
- [3] US Patent US20090221577. Compounds having morpholinyl and piperidinyl groups for use as GlyT1 inhibitors. Filed 2009. Describes GlyT1 as therapeutic target for schizophrenia and cognitive disorders. View Source
